1-benzyl-6-ethoxy-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-benzyl-6-ethoxy-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a benzyl group, an ethoxy group, and a fluorobenzoyl group attached to a dihydroquinolinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-ethoxy-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction, where an ethyl halide reacts with the quinoline core in the presence of a base such as sodium ethoxide.
Fluorobenzoyl Group Addition: The fluorobenzoyl group can be introduced via an acylation reaction, where 4-fluorobenzoyl chloride reacts with the quinoline core in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-ethoxy-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or fluorobenzoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-6-ethoxy-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-6-ethoxy-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
1-benzyl-6-ethoxy-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:
1-benzyl-6-ethoxy-3-(4-chlorobenzoyl)-1,4-dihydroquinolin-4-one: Similar structure but with a chlorine atom instead of a fluorine atom.
1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one: Similar structure but with a methyl group instead of a fluorine atom.
1-benzyl-6-ethoxy-3-(4-nitrobenzoyl)-1,4-dihydroquinolin-4-one: Similar structure but with a nitro group instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-benzyl-6-ethoxy-3-(4-fluorobenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-2-30-20-12-13-23-21(14-20)25(29)22(24(28)18-8-10-19(26)11-9-18)16-27(23)15-17-6-4-3-5-7-17/h3-14,16H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOWCAWFPRNHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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